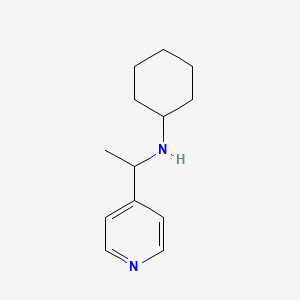

N-(1-pyridin-4-ylethyl)cyclohexanamine

Overview

Description

Molecular Structure Analysis

The molecular formula of N-(1-pyridin-4-ylethyl)cyclohexanamine is C13H20N2 . Its molecular weight is 204.3113 .Relevant Papers One relevant paper discusses the design, synthesis, and evaluation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

N-(1-pyridin-4-ylethyl)cyclohexanamine: has been utilized in photoredox catalysis to facilitate the stereoselective synthesis of functionalized cyclohexylamine derivatives. This process involves [4 + 2] cycloadditions, which are key reactions in organic synthesis, allowing for the construction of complex molecules with high diastereoselectivity . The method is characterized by full atom economy, good functional-group compatibility, and mild reaction conditions.

Reference Standards for Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard. It is used in pharmaceutical testing to ensure the accuracy and reliability of analytical methods, particularly in the development and quality control of pharmaceutical products .

Nonlinear Optical Materials

Research has shown that derivatives of N-(1-pyridin-4-ylethyl)cyclohexanamine can be arranged within layered structures like zirconium 4-sulfophenylphosphonate. This arrangement is significant for the development of materials with nonlinear optical properties, which are crucial for applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Molecular Simulation

The compound and its derivatives have been studied using classical molecular simulation methods. These studies help in understanding the arrangement of molecules within layered structures, which is essential for the design of new materials with desired properties .

Supramolecular Chemistry

N-(1-pyridin-4-ylethyl)cyclohexanamine: derivatives are also explored in the field of supramolecular chemistry. They are used to study the interactions and arrangements of molecules in the interlayer space of host materials, which can lead to the development of new types of molecular assemblies with specific functions .

Synthetic Methodology Development

The compound has been employed in the development of new synthetic methodologies. For instance, it has been used in one-pot synthesis processes to create cyclohexylamine and N-aryl pyrroles via hydrogenation of nitrobenzenes. This showcases its role in creating effective and environmentally-friendly synthetic methods .

properties

IUPAC Name |

N-(1-pyridin-4-ylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOSUGBBZLQCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-4-ylethyl)cyclohexanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)